molecular formula C20H18N2O3S2 B2518631 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 898429-81-7

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2518631
CAS No.: 898429-81-7
M. Wt: 398.5
InChI Key: YAMMEPIKQYVLCW-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a unique structure combining a thiophene sulfonyl group, a tetrahydroquinoline ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinoline core, which can be synthesized through the Povarov reaction, involving an aniline, an aldehyde, and an alkene. The thiophene-2-sulfonyl group is then introduced via sulfonylation using thiophene-2-sulfonyl chloride under basic conditions. Finally, the benzamide moiety is attached through an amide coupling reaction using benzoyl chloride and a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfonyl groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
  • N-[1-(furan-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
  • N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide

Uniqueness

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to the specific positioning of the thiophene sulfonyl group and the tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(16-6-2-1-3-7-16)21-17-11-10-15-8-4-12-22(18(15)14-17)27(24,25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMMEPIKQYVLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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